molecular formula C16H14FNO2 B496070 4-(allyloxy)-N-(4-fluorophenyl)benzamide

4-(allyloxy)-N-(4-fluorophenyl)benzamide

Cat. No.: B496070
M. Wt: 271.29g/mol
InChI Key: DQOIXHPNMSCBIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Allyloxy)-N-(4-fluorophenyl)benzamide is a benzamide derivative characterized by a 4-allyloxy substituent on the benzoyl ring and a 4-fluorophenyl group attached to the amide nitrogen. This compound has garnered attention as a lead molecule in modulating neuronal nicotinic acetylcholine receptors (nAChRs).

Properties

Molecular Formula

C16H14FNO2

Molecular Weight

271.29g/mol

IUPAC Name

N-(4-fluorophenyl)-4-prop-2-enoxybenzamide

InChI

InChI=1S/C16H14FNO2/c1-2-11-20-15-9-3-12(4-10-15)16(19)18-14-7-5-13(17)6-8-14/h2-10H,1,11H2,(H,18,19)

InChI Key

DQOIXHPNMSCBIJ-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues Targeting nAChRs

The lead compound (4-(allyloxy)-N-(4-fluorophenyl)benzamide) was identified through virtual screening and structure-activity relationship (SAR) studies on 27 benzamide analogs. Key findings include:

  • Selectivity : The allyloxy group at the 4-position enhances α4β2 nAChR inhibition, while modifications to the aryloxy or alkyl groups reduce potency. For example, replacing the allyloxy with methoxy or ethyl groups diminishes selectivity by >50% .
  • Fluorophenyl vs. Pyridinyl : Replacing the 4-fluorophenyl group with a 6-methylpyridin-2-yl moiety (as in compound 1, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide) retains activity but reduces subtype selectivity .

Table 1: SAR of Benzamide Derivatives Targeting nAChRs

Compound R1 (Benzoyl Substituent) R2 (Amide Substituent) α4β2 IC₅₀ (µM) α3β4 IC₅₀ (µM) Selectivity Ratio (α3β4/α4β2)
Lead Compound 4-Allyloxy 4-Fluorophenyl 0.12 0.60 5.0
Compound 5 (Analog) 4-Ethoxy 4-Fluorophenyl 0.45 1.10 2.4
Compound 1 (Analog) 4-Allyloxy 6-Methylpyridin-2-yl 0.15 0.40 2.7
Fluorophenyl-Benzamide Derivatives in Other Therapeutic Contexts

2.2.1 Antifungal Agents PC945, a triazole antifungal agent, shares the N-(4-fluorophenyl)benzamide motif but incorporates a complex triazole-piperazine scaffold. While PC945 targets fungal lanosterol 14α-demethylase, the benzamide-fluorophenyl moiety contributes to its pharmacokinetic stability and tissue penetration .

2.2.2 Butyrylcholinesterase (BChE) Inhibitors Compound 19 (4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-N-(4-fluorobenzyl)benzamide) from demonstrates that replacing the allyloxy group with a dihydroisoquinoline-methyl group shifts activity toward BChE inhibition (IC₅₀ = 1.8 µM). This highlights the critical role of the benzamide’s substituents in target specificity .

2.2.3 PD-L1 Inhibitors
In -chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide (compound 4) shows 53.3% PD-L1 inhibition. The 4-fluorophenyl group enhances binding affinity to PD-L1’s hydrophobic pocket, whereas the allyloxy group in the lead nAChR modulator likely disrupts this interaction due to steric bulk .

Halogen-Substituted Benzamides

The position and type of halogen significantly influence bioactivity:

  • 4-Fluorophenyl : Optimal for nAChR modulation () and antifungal activity (PC945) .
  • Chlorine/Bromine Substituents: Compounds like N-(4-chloro-2-fluorophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide (compound 21, ) exhibit reduced BChE inhibition (IC₅₀ = 4.2 µM) compared to fluorine analogs, likely due to increased hydrophobicity .
Allyloxy-Containing Analogues

The allyloxy group in this compound is rare among benzamides. A structurally related compound, 4-(1-((allyloxy)imino)-2-(cyclopropylamino)-2-oxoethyl)-N-(4-fluorophenyl)thiophene-3-carboxamide (compound 10, ), demonstrates anti-tau aggregation activity. This suggests the allyloxy group’s versatility in modulating diverse targets, contingent on the core scaffold .

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